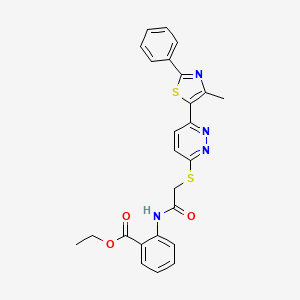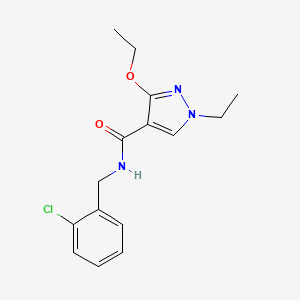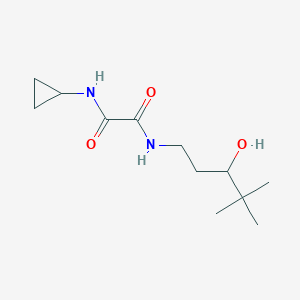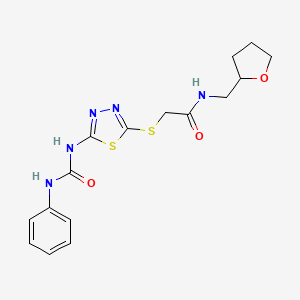
N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” is a chemical compound that has been studied for its potential antibacterial properties . It is a novel quinolone agent bearing an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, involves various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring, an indole ring, and a carboxamide group. The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Scientific Research Applications
Indole Derivatives in Scientific Research
Indole Synthesis and Classification : Indole compounds, including derivatives like N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, have been a central focus in organic synthesis due to their presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) review the methods for indole synthesis, presenting a framework for classifying all indole syntheses. This classification aids researchers in identifying new approaches to constructing the indole nucleus, highlighting the chemical versatility and application potential of indole derivatives in various fields, from pharmaceuticals to materials science (Taber & Tirunahari, 2011).
Antitumor Activity of Indole Derivatives : Research on naphthalimide derivatives, closely related to indole carboxamides, demonstrates their potential as antitumor agents. These derivatives exhibit various mechanisms of action, including DNA binding affinity and interaction with cellular targets. Studies by Chen, Xu, and Qian (2018) highlight the molecular design and bioactivity of naphthalimides and analogs, underscoring the significance of structural modifications in enhancing antitumor properties (Chen, Xu, & Qian, 2018).
Chemoprotective Role of Indole Compounds : Indole-3-carbinol (I3C) and its derivatives demonstrate chemoprotective effects in cancer research. Bradlow (2008) reviews the oral use of I3C, focusing on its instability and the biological activity of its reaction products. The review argues that derivatives like diindolylmethane (DIM) arising from I3C offer a predictable and safer response, suggesting that structured modifications in indole derivatives can lead to enhanced biological efficacy and safety in chemoprotection (Bradlow, 2008).
Future Directions
The future directions for the study of “N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide” could involve further exploration of its potential biological activities, such as its antimicrobial, antioxidant, anticorrosion, and anticancer properties . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-7-5-11-6-8-19-10-11)14-9-12-3-1-2-4-13(12)17-14/h1-4,6,8-10,17H,5,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEZCXLPXFFLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2630650.png)




![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2630659.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)
![N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630667.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)
